molecular formula C9H7N3O3 B2873459 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 25283-96-9

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B2873459
CAS RN: 25283-96-9
M. Wt: 205.173
InChI Key: RSKNJQADPMXGLF-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various agents . For example, 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as 1H NMR, 13C NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by techniques such as IR and NMR spectroscopy .

Scientific Research Applications

Antimicrobial Agents

The structural analogs of 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, such as 1,3,4-thiadiazole derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potent activity against various microbial strains, including E. coli , B. mycoides , and C. albicans . The presence of the nitrophenyl group is believed to enhance these properties, making the compound a valuable candidate for further research in developing new antimicrobial agents.

Pharmaceutical Intermediates

Compounds containing the 4-nitrophenyl moiety, similar to that in 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, are used as intermediates in pharmaceutical synthesis . They play a crucial role in the production of various drugs, particularly those with antimicrobial and anti-inflammatory properties. The versatility of these intermediates allows for the creation of a wide range of therapeutic agents.

Antimicrobial Activity Enhancement

Thiophene derivatives, which are structurally related to oxadiazoles, have been recognized for their high antimicrobial activity. Research indicates that modifying the thiophene structure can lead to the discovery of highly active antimicrobial derivatives, suggesting that similar modifications to oxadiazoles could enhance their efficacy .

Biological Property Studies

Hydrazonoyl halides, which are used to synthesize thiadiazole derivatives, have a wide range of biological properties, including anthelmintic, antiarthropodal, and fungicidal activities. The 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole could be used to study these properties in-depth, potentially leading to new discoveries in medicinal chemistry .

Safety and Hazards

Similar compounds can be harmful if swallowed, cause serious eye irritation, and may be harmful to aquatic life with long-lasting effects .

Future Directions

Future research on similar compounds often focuses on the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNJQADPMXGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

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